Cas no 11034-40-5 (Spiramycin, hexanedioate)
Spiramycin, hexanedioate Chemical and Physical Properties
Names and Identifiers
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- Spiramycin, hexanedioate
- CID 137699550
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- Inchi: 1S/C43H74N2O14.C6H10O4/c1-24-21-29(19-20-46)39(59-42-37(49)36(45(9)10)38(27(4)56-42)58-35-23-43(6,51)41(50)28(5)55-35)40(52-11)31(47)22-33(48)53-25(2)15-13-12-14-16-32(24)57-34-18-17-30(44(7)8)26(3)54-34;7-5(8)3-1-2-4-6(9)10/h12-14,16,20,24-32,34-42,47,49-51H,15,17-19,21-23H2,1-11H3;1-4H2,(H,7,8)(H,9,10)/b13-12-,16-14-;
- InChI Key: PLQDGTZICFBBSO-CZOLOJNISA-N
- SMILES: O1C(C)C(C(C(C1OC1C(C(CC(=O)OC(C)CC=CC=CC(C(C)CC1CC=O)OC1CCC(C(C)O1)N(C)C)O)OC)O)N(C)C)OC1CC(C)(C(C(C)O1)O)O.OC(CCCCC(=O)O)=O |c:19,21|
Computed Properties
- Hydrogen Bond Donor Count: 6
- Hydrogen Bond Acceptor Count: 20
- Heavy Atom Count: 69
- Rotatable Bond Count: 16
- Complexity: 1480
- Topological Polar Surface Area: 270
Spiramycin, hexanedioate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Biosynth | LAA03440-0.5 g |
Spiramycin hexanedioate |
11034-40-5 | 0.5 g |
$100.00 | 2023-01-04 | ||
| Biosynth | LAA03440-1 g |
Spiramycin hexanedioate |
11034-40-5 | 1g |
$160.00 | 2023-01-04 | ||
| Biosynth | LAA03440-5 g |
Spiramycin hexanedioate |
11034-40-5 | 5g |
$520.00 | 2023-01-04 | ||
| Biosynth | LAA03440-10 g |
Spiramycin hexanedioate |
11034-40-5 | 10g |
$832.00 | 2023-01-04 | ||
| Biosynth | LAA03440-25 g |
Spiramycin hexanedioate |
11034-40-5 | 25g |
$1,560.00 | 2023-01-04 | ||
| LKT Labs | S6233-1 g |
Spiramycin Hexanedioate |
11034-40-5 | ≥90% | 1g |
$122.50 | 2023-07-10 | |
| LKT Labs | S6233-5 g |
Spiramycin Hexanedioate |
11034-40-5 | ≥90% | 5g |
$368.00 | 2023-07-10 | |
| LKT Labs | S6233-1g |
Spiramycin Hexanedioate |
11034-40-5 | ≥90% | 1g |
$128.60 | 2024-05-21 | |
| LKT Labs | S6233-5g |
Spiramycin Hexanedioate |
11034-40-5 | ≥90% | 5g |
$386.40 | 2024-05-21 |
Spiramycin, hexanedioate Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Hanie Hashtroudi,Ian D. R. Mackinnon J. Mater. Chem. C, 2020,8, 13108-13126
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on Spiramycin, hexanedioate
Research Briefing on Spiramycin Hexanedioate (CAS 11034-40-5): Recent Advances and Applications
Spiramycin hexanedioate (CAS 11034-40-5) is a macrolide antibiotic salt derived from spiramycin, a naturally occurring compound produced by Streptomyces ambofaciens. This derivative, formed by the reaction of spiramycin with hexanedioic acid (adipic acid), has garnered significant attention in recent years due to its enhanced physicochemical properties and therapeutic potential. The hexanedioate salt form improves the solubility and bioavailability of spiramycin, making it a promising candidate for various pharmaceutical applications.
Recent studies have focused on the synthesis, characterization, and biological evaluation of spiramycin hexanedioate. Advanced analytical techniques, including high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (MS), have been employed to confirm the structural integrity and purity of the compound. These studies have demonstrated that spiramycin hexanedioate retains the antibacterial activity of its parent compound while offering improved stability and pharmacokinetic profiles.
One of the key areas of research involves the application of spiramycin hexanedioate in the treatment of bacterial infections, particularly those caused by Gram-positive bacteria and intracellular pathogens. Its mechanism of action, which involves inhibition of protein synthesis by binding to the 50S ribosomal subunit, has been well-documented. However, recent investigations have explored its potential synergistic effects with other antibiotics, as well as its role in combating antibiotic-resistant strains.
In addition to its antimicrobial properties, spiramycin hexanedioate has been investigated for its potential use in veterinary medicine. Studies have shown its efficacy in treating mastitis in dairy cattle and respiratory infections in poultry, highlighting its versatility as a therapeutic agent. Furthermore, research into its pharmacokinetics and tissue distribution has provided valuable insights into its optimal dosing regimens and safety profiles.
The development of novel drug delivery systems for spiramycin hexanedioate represents another exciting avenue of research. Encapsulation techniques, such as liposomes and polymeric nanoparticles, have been explored to enhance its targeted delivery and reduce potential side effects. These advancements hold promise for improving the clinical utility of spiramycin hexanedioate in both human and veterinary medicine.
In conclusion, spiramycin hexanedioate (CAS 11034-40-5) continues to be a subject of active research due to its enhanced properties and broad therapeutic potential. Ongoing studies aim to further elucidate its mechanisms of action, optimize its formulations, and expand its applications in the fight against bacterial infections. As the global challenge of antibiotic resistance grows, compounds like spiramycin hexanedioate will play an increasingly important role in addressing unmet medical needs.
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